Nitritocobalamin
Description
Structure
2D Structure
Properties
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.Co.HNO2/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;2-1-3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H,2,3)/q;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWYBLVKLIHDAU-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H88CoN14O16P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20623-13-6 | |
| Record name | Nitrocobalamin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20623-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitritocobalamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020623136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitritocobalamin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Reaction Pathways for Nitritocobalamin Formation
Chemical Synthesis of Nitritocobalamin
The primary methods for synthesizing this compound involve direct ligand exchange on a cobalamin precursor or its formation as a transient species during the synthesis of other cobalamin derivatives.
The most direct synthesis of this compound is achieved through a ligand substitution reaction. In this process, the axial ligand of either aquacobalamin (B1421323) ([H₂O-Cbl]⁺) or hydroxocobalamin (B81358) (HO-Cbl) is replaced by a nitrite (B80452) ion (NO₂⁻). nih.gov Aquacobalamin, which possesses a coordinated water molecule, and hydroxocobalamin exist in a pH-dependent equilibrium in aqueous solutions. usbio.netpharmaffiliates.comcymitquimica.com The addition of a nitrite source, such as sodium nitrite (NaNO₂), to a solution of aquacobalamin or hydroxocobalamin leads to the displacement of the water or hydroxide (B78521) ligand by the nitrite ion. nih.govgoogle.com This reaction is a classic example of ligand exchange at a metal center, where the nitrite ion acts as an incoming ligand, forming a stable coordination complex with the Co(III) ion of the corrin (B1236194) ring. libretexts.orgsavemyexams.com
The general reaction can be represented as: [H₂O-Cbl]⁺ / HO-Cbl + NO₂⁻ ⇌ [NO₂-Cbl] + H₂O / OH⁻
This straightforward synthesis is utilized to produce this compound for research and as a synthetic precursor. nih.govresearchgate.net
This compound serves as a valuable synthetic intermediate in the preparation of other cobalamin analogues. usbio.netpharmaffiliates.com It is described as a precursor in the synthesis of coenzymes such as methylcobalamin (B1676134) and cobamamide (B1669280) (adenosylcobalamin). usbio.netpharmaffiliates.comcymitquimica.com Furthermore, it is a key intermediate in the synthesis of hydroxocobalamin acetate (B1210297), a physiological analogue of vitamin B12. usbio.netpharmaffiliates.com The reactivity of the coordinated nitrite ligand allows for its substitution by other functional groups, making this compound a versatile building block in the broader chemistry of cobalamin derivatization.
| Precursor | Reactant | Product | Significance |
| Aquacobalamin / Hydroxocobalamin | Nitrite Ion (NO₂⁻) | This compound | Direct synthesis via ligand substitution. nih.gov |
| This compound | Various Reagents | Hydroxocobalamin Acetate, Methylcobalamin, etc. | Serves as a key synthetic intermediate. usbio.netpharmaffiliates.comcymitquimica.com |
Ligand Substitution Reactions from Aquacobalamin/Hydroxocobalamin with Nitrite Ions
Redox Interconversion Mechanisms of this compound
The cobalt center in this compound can undergo redox changes, allowing it to participate in complex chemical and biochemical pathways. These mechanisms involve equilibrium with other cobalamins, interplay with nitrogen oxide species, and cycling through the cob(II)alamin state.
In aqueous solutions, this compound exists in a dynamic equilibrium with aquacobalamin and its deprotonated form, hydroxocobalamin. usbio.netpharmaffiliates.comcymitquimica.com This equilibrium is influenced by factors such as pH and the concentration of free nitrite ions. The binding of the nitrite ligand is reversible, and in the absence of excess nitrite, the complex can release the nitrite ion to revert to aquacobalamin, especially in acidic conditions where the concentration of the NO₂⁻ anion is low. This equilibrium is a fundamental characteristic of its behavior in biological and chemical systems. usbio.net
This compound is closely linked to other nitrogen oxide-containing cobalamins, particularly nitrosocobalamin (NO-Cbl). Research shows that nitrosocobalamin is highly unstable in the presence of air and is rapidly oxidized to this compound. nih.gov This conversion represents a significant pathway for the formation of this compound from nitrosyl precursors.
Conversely, the interaction of cobalamins with various nitrogen oxides can also lead to this compound. For instance, nitrogen dioxide (NO₂) readily reacts with hydroxocobalamin to produce this compound. google.com Furthermore, NO₂ can cleanly oxidize the reduced form, cob(II)alamin, in a rapid, 1:1 stoichiometric reaction to form this compound. nih.gov
Key Reactions with Nitrogen Oxide Species
| Reactants | Product | Finding |
| Nitrosocobalamin (NO-Cbl) + O₂ (Air) | This compound (NO₂-Cbl) | NOCbl is unstable in air and oxidizes to NO₂-Cbl. nih.gov |
| Cob(II)alamin + NO₂ | This compound (NO₂-Cbl) | NO₂ cleanly oxidizes the cobalt center from Co(II) to Co(III). nih.gov |
| Hydroxocobalamin + NO₂ | This compound (NO₂-Cbl) | Direct reaction forms the nitrite adduct. google.com |
This compound, a Co(III) species, can be reduced to the Co(II) state, forming cob(II)alamin. This reduction is a critical step in its biological processing and redox cycling. Biological reducing agents such as glutathione (B108866) (GSH) and ascorbic acid can facilitate this conversion. nih.govnih.gov The human protein CblC (also known as MMACHC) catalyzes the glutathione-dependent denitration of this compound to form a five-coordinate cob(II)alamin intermediate. nih.govresearchgate.net
Once formed, the cob(II)alamin intermediate has several potential fates. Under anaerobic conditions, it is relatively stable. However, under aerobic conditions, it is highly reactive. It can be rapidly re-oxidized by oxygen to aquo-cob(III)alamin, or it can enter into futile redox cycles. nih.govresearchgate.net For example, the CblC-catalyzed reaction can lead to a thiol oxidase cycle where GSH is consumed to produce glutathione disulfide (GSSG), demonstrating a complex interplay between this compound, cellular reductants, and oxygen. nih.govresearchgate.net This redox cycling between the Co(III) and Co(II) states is a central feature of this compound's reactivity. nih.gov
Coordination Chemistry of the Cobalt Nitrito Moiety in Corrin Systems
Electronic Structure and Bonding Characteristics of the Co-NO2 Linkage
The electronic structure and the nature of the bond between the cobalt center and the nitro ligand in nitritocobalamin are fundamental to its chemical properties. The cobalt in this compound typically exists in a +3 oxidation state (Co(III)), resulting in a low-spin d6 electron configuration within the octahedral coordination geometry defined by the corrin (B1236194) ring and the two axial ligands. researchgate.netnih.gov
Crystal structure analysis of this compound reveals specific details about the Co-NO2 bond. nih.gov The nitro group can coordinate to the cobalt ion through the nitrogen atom (nitro, -NO2) or through one of the oxygen atoms (nitrito, -ONO). In the case of this compound, it is the nitrito form, where the cobalt is bonded to an oxygen atom of the ligand. synzeal.com X-ray diffraction studies have shown that the nitro group in some crystal structures of this compound can be disordered, indicating multiple possible orientations of the Co-NO2 bond. nih.govresearchgate.net For instance, in one crystal structure, the nitro group was found to have two different orientations resulting from a rotation of about 60 degrees around the Co-NO2 bond. nih.govresearchgate.net
Computational and spectroscopic studies on related cobalamins provide further insight into the electronic characteristics of the axial bonds. The bonding between the Co(III) center and its axial ligands involves significant sigma donation from the ligand to the metal. libretexts.org The nature of the axial ligand directly influences the electronic distribution within the entire cobalt-corrin complex. core.ac.uk While specific detailed electronic structure calculations for the Co-NO2 bond in this compound are not as extensively reported as for other analogues like nitrosylcobalamin, the principles derived from these related compounds are applicable. For example, in nitrosylcobalamin (NOCbl), there is significant covalent interaction and π-backbonding between the cobalt and the NO ligand. nih.gov While the nitro group is a different ligand, the electronic interplay between the cobalt d-orbitals and the orbitals of the axial ligand is similarly crucial in defining the bond's strength and character.
Ligand Trans-Effects and Stereochemical Implications within the Corrin Macrocycle
The "trans effect" is a well-established concept in coordination chemistry, referring to the influence of a ligand on the rate of substitution of the ligand positioned trans to it. libretexts.orgslideshare.net A related phenomenon, the "trans influence," describes the effect of a ligand on the length and strength of the bond to the trans ligand in the ground state. libretexts.org In cobalamins, the upper axial ligand (in this case, the nitro group) exerts a trans influence on the lower axial ligand, which is typically a 5,6-dimethylbenzimidazole (B1208971) (DMB) moiety. nih.gov
The strength of the trans influence generally correlates with the sigma-donating ability of the axial ligand. nih.govlibretexts.org A stronger sigma-donating upper ligand weakens the bond between the cobalt and the trans DMB ligand. This weakening is manifested as an elongation of the Co-N(DMB) bond. researchgate.net The order of the ligand trans influence has been established for a series of cobalamins, with ligands that are stronger electron donors exerting a greater effect. nih.gov
Influence of Axial Ligands on Cobalt Center Reactivity
The nature of the axial ligands is a primary determinant of the reactivity of the cobalt center in cobalamins. core.ac.uk The electronic and steric properties of the nitro group in this compound directly modulate the lability and redox potential of the cobalt ion. The lability of the Co(III) ion in the corrin macrocycle is notably higher than in many other Co(III) complexes, a phenomenon attributed to the cis-effect of the electron-rich corrin ligand which imparts some Co(II)-like character to the metal center. core.ac.uk
The upper axial ligand fine-tunes this inherent reactivity. Ligands with a strong trans influence, by weakening the bond to the lower axial DMB ligand, can facilitate its dissociation (the "base-off" form). nih.gov The equilibrium between the "base-on" (DMB coordinated) and "base-off" (DMB displaced by a solvent molecule, usually water) forms is crucial for the biological activity of many B12-dependent enzymes and is directly controlled by the upper ligand. nih.gov
Furthermore, the axial ligands influence the redox chemistry of the cobalt center. The Co(III)/Co(II) and Co(II)/Co(I) redox potentials are sensitive to the electron-donating or -withdrawing nature of the axial ligands. This modulation of redox properties is central to the catalytic cycles of B12-dependent enzymes, which often involve changes in the oxidation state of the cobalt. researchgate.netnih.gov While this compound itself is not a primary biological cofactor, its study provides valuable insights into how different axial groups can tailor the reactivity of the cobalt center within the corrin framework. pharmaffiliates.comusbio.net
Reductive Transformations of this compound
The reduction of the cobalt center in this compound from Co(III) to Co(II) is a key transformation that dictates its subsequent reactions. This process is often facilitated by biologically relevant reducing agents.
Reduction by Ascorbate (B8700270):
The reaction between this compound and the intracellular antioxidant ascorbic acid (ascorbate) has been a focus of kinetic and spectroscopic studies. The outcome of this reaction is highly dependent on the pH of the solution.
Under physiological pH conditions (pH 7.2), nitrocob(III)alamin can be reduced by ascorbic acid. researchgate.netnih.gov The products of this reaction are cob(II)alamin (Cbl(II)) and the nitrite (B80452) ion (NO₂⁻). nih.gov This redox pathway requires anaerobic conditions because the resulting cob(II)alamin is rapidly re-oxidized by oxygen. researchgate.netnih.gov Kinetic studies have shown that this reaction is approximately 200 times slower than the reduction of aquacobalamin (B1421323) (H₂OCbl⁺) by ascorbate under similar conditions. nih.gov Notably, at this pH, there is no evidence for the intermediate formation of nitroxylcobalamin (CblNO) or nitric oxide radicals. nih.gov
In contrast, at a lower pH (< 5.0), the reaction between this compound and ascorbic acid yields a different final product: nitroxylcobalamin (CblNO). nih.gov This suggests a more complex chemical process than a simple reduction. nih.gov It is proposed that under these acidic conditions, this compound is first reduced to cob(II)alamin and nitric oxide (•NO), which then rapidly combine to form nitroxylcobalamin. nih.gov An excess of nitrite can suppress the formation of CblNO, indicating that ascorbic acid does not reduce the coordinated nitrite directly. nih.gov
| Reactant | Reducing Agent | pH | Conditions | Products | Source |
| This compound | Ascorbic Acid | 7.2 | Anaerobic | Cob(II)alamin, Nitrite ion | researchgate.net, nih.gov |
| This compound | Ascorbic Acid | < 5.0 | Anaerobic | Nitroxylcobalamin | nih.gov |
Reduction by Glutathione (B108866):
Glutathione (GSH), a highly abundant intracellular antioxidant and nucleophile, also reacts with this compound. nih.gov Kinetic studies reveal that GSH does not react directly with this compound. nih.gov Instead, the reaction proceeds through a mechanism involving an aquacobalamin intermediate (H₂OCbl⁺), which is always present in equilibrium with this compound. nih.govnih.gov GSH then reacts with this aquacobalamin intermediate to form glutathionylcobalamin (B146606) (GSCbl). nih.govnih.gov
The human CblC protein, a key enzyme in intracellular vitamin B12 processing, has been shown to catalyze the glutathione-dependent denitration of this compound, which results in the formation of five-coordinate cob(II)alamin. researchgate.net
The generation of cob(II)alamin is a central feature of the reductive transformation of this compound. As detailed above, the reaction with ascorbate at physiological pH directly yields cob(II)alamin and nitrite. nih.gov Similarly, the CblC enzyme-catalyzed reaction with glutathione produces cob(II)alamin. researchgate.net
The concurrent generation of nitric oxide (•NO) is more conditional. Research conducted at a pH below 5.0 suggests a mechanism where the reduction of this compound by ascorbate produces both cob(II)alamin and •NO. nih.gov These two species then rapidly react to form nitroxylcobalamin (CblNO). nih.gov This entire process must occur under anaerobic conditions to prevent the rapid oxidation of both the cob(II)alamin and the newly formed nitroxylcobalamin. nih.gov However, studies performed at a neutral pH of 7.2 did not find evidence for the formation of •NO radicals during the reduction of this compound by ascorbate. researchgate.netnih.gov This discrepancy underscores the critical influence of the cellular environment, particularly pH, on the reaction pathways and ultimate products of this compound reduction.
Kinetics and Products of Reduction by Biologically Relevant Antioxidants (e.g., Ascorbate, Glutathione)
Ligand Exchange Reactions and Rate Determinations
Ligand substitution at the β-axial site is a fundamental aspect of cobalamin chemistry. nih.gov The reaction of this compound with glutathione serves as a prime example of a ligand exchange mechanism. nih.gov
The process is not a direct substitution of the nitrite ligand by glutathione. Instead, it follows a two-step dissociative mechanism:
First, the β-axial nitrite ligand of this compound dissociates, and is replaced by a water molecule to form aquacobalamin (H₂OCbl⁺). This step is a reversible equilibrium. nih.govnih.gov
Second, the aquacobalamin intermediate reacts with glutathione (GSH) to form glutathionylcobalamin (GSCbl). nih.govnih.gov
This reaction pathway can be summarized as follows: NO₂Cbl + H₂O ⇌ H₂OCbl⁺ + NO₂⁻ (Rate constants k₁, k₋₁) H₂OCbl⁺ + GSH ⇌ GSCbl + H₂O (Rate constants k₂, k₋₂)
Kinetic studies have allowed for the independent measurement of the four associated rate constants, providing support for the proposed mechanism. nih.gov This work offers fundamental insights into the ligand substitution reactions of cob(III)alamins with inorganic ligands at the β-axial position. nih.gov The initial dissociation of the primary ligand to form an aquacobalamin intermediate is a common theme in the substitution reactions of many cobalamins. nih.gov
| Reaction Step | Description | Associated Rate Constants | Source |
| 1 | Reversible dissociation of nitrite to form aquacobalamin | k₁, k₋₁ | nih.gov |
| 2 | Reaction of aquacobalamin with glutathione to form glutathionylcobalamin | k₂, k₋₂ | nih.gov |
Compound and Pubchem Cids
| Compound Name | PubChem CID |
|---|---|
| Nitritocobalamin | 6441428 nih.gov |
| Cyanocobalamin (B1173554) | 16212801 wikipedia.org |
| Hydroxocobalamin (B81358) | 44475014 nih.gov |
| Methylcobalamin (B1676134) | 6436232 wikipedia.orgquimicaalkano.com |
| Adenosylcobalamin | 5459907 wikipedia.org |
| Aquacobalamin (B1421323) | 135503020 |
| Glutathione (B108866) | 124886 |
| Ascorbic Acid | 54670067 |
| Sulfitocobalamin (B1253759) | 135565191 |
| Hydroxocobalamin Acetate (B1210297) | 91972123 fishersci.ca |
Advanced Spectroscopic and Computational Characterization of Nitritocobalamin
Spectroscopic Methodologies for Structural and Electronic Elucidation
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for characterizing cobalamins, as the electronic transitions within the corrin (B1236194) ring are sensitive to changes in both the axial ligands and the oxidation state of the cobalt ion. wits.ac.zajournals.co.za The spectra of Co(III) corrinoids, such as nitritocobalamin, are primarily the result of spin-allowed π-π* transitions within the conjugated macrocycle and are typically distinguished by several key absorption bands. wits.ac.za
The spectrum of this compound is characterized by distinct peaks, including a prominent band in the near-UV region known as the γ-band, and weaker bands in the visible region, referred to as α- and β-bands. journals.co.za Upon the conversion of other cobalamin forms to this compound, characteristic spectral shifts are observed. For instance, the reaction of nitroxylcobalamin (NOCbl) with oxygen cleanly yields this compound, which exhibits signature absorption maxima at approximately 352 nm, 410 nm, and 526 nm. researchgate.net The position and intensity of the γ-band are particularly informative regarding the nature of the axial ligand. wits.ac.za The electronic transitions are influenced by the donor power of the axial ligand, which affects the energy levels of the cobalt d-orbitals and, consequently, the π-orbitals of the corrin ring. rsc.org This sensitivity allows for the clear identification of the nitrite (B80452) ligand and confirms the Co(III) oxidation state. nih.govsemanticscholar.org
Table 1: Characteristic UV-Vis Absorption Maxima for this compound and Related Cobalamins
| Compound | γ-Band (nm) | β-Band (nm) | α-Band (nm) | Source(s) |
|---|---|---|---|---|
| This compound | ~352 | ~410 | ~526 | researchgate.net |
| Aquacobalamin (B1421323) (H₂OCbl⁺) | ~350 | ~491 | ~525-540 | researchgate.net |
| Cyanocobalamin (B1173554) (CNCbl) | ~361 | ~420 | ~550 | journals.co.zaresearchgate.net |
| Nitroxylcobalamin (NOCbl) | ~318 | - | ~478 | researchgate.net |
Note: Peak positions can vary slightly depending on solvent and pH.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons. This compound, a Co(III) complex, has a low-spin d⁶ electron configuration and is therefore diamagnetic and EPR-silent. However, EPR is invaluable for studying the one-electron reduction product, cob(II)alamin, which is a paramagnetic Co(II) species (low-spin d⁷, S=1/2). nih.govacs.org
Should this compound undergo reduction, the resulting cob(II)alamin would display a characteristic EPR spectrum. pnas.org Low-spin Co(II) complexes typically exhibit axial or nearly axial EPR signals with distinct g-values and hyperfine splitting due to the interaction of the unpaired electron with the ⁵⁹Co nucleus (I=7/2). pnas.orgkyoto-u.ac.jp The spectrum of cob(II)alamin is characterized by g values around g2.3 and g2.0, with a well-resolved eight-line hyperfine pattern on the g|| signal. nih.gov The precise g and A values are sensitive to the coordination environment, particularly the nature of the axial ligand, which can modulate the electronic structure. kyoto-u.ac.jpresearchgate.net For instance, five-coordinate cob(II)alamin species show different spectral features compared to four-coordinate base-off forms. researchgate.net Thus, while not directly applicable to this compound itself, EPR is a critical tool for investigating its potential redox chemistry and distinguishing between different paramagnetic states. nih.gov
Table 2: Typical EPR Parameters for Cob(II)alamin Species | Species | g-values | A-values (Gauss) | Comments | Source(s) | |---|---|---|---|---| | Cob(II)alamin (base-on) | g⊥ ≈ 2.24-2.33, g|| ≈ 2.0 | A||(⁵⁹Co) ≈ 100-110 | Axial spectrum typical for low-spin Co(II) with the unpaired electron primarily in the dz² orbital. | nih.govpnas.orgnih.gov | | Cob(II)alamin (base-off, 4-coordinate) | Varies, singlet hyperfine lines reported | Varies | Characteristic of a four-coordinate, square-planar geometry. | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the complete structural elucidation of diamagnetic cobalamins like this compound in solution. nationalmaglab.org Given their large and complex structures, modern multi-dimensional NMR experiments, such as COSY, HMBC, and HSQC, are required for unambiguous assignment of the ¹H and ¹³C spectra. researchgate.netnih.govresearchgate.net These assignments provide definitive proof of the molecular framework, including the intricate side chains of the corrin ring and the nature of the axial ligands. nih.gov
As a diamagnetic Co(III) complex, this compound exhibits well-resolved NMR spectra, in contrast to paramagnetic Co(II) complexes which show very broad signals over a wide chemical shift range. aiinmr.comazom.com The chemical shifts of the protons and carbons in the corrin ring and the dimethylbenzimidazole moiety are sensitive to the identity of the upper axial ligand. Therefore, the specific coordination of the nitrite group in this compound would induce a unique set of chemical shifts compared to other cobalamins like cyanocobalamin or aquacobalamin.
Furthermore, ⁵⁹Co NMR can be employed to directly probe the cobalt center. pnas.org The ⁵⁹Co nucleus has a very wide chemical shift range (>18,000 ppm), making it exceptionally sensitive to changes in its coordination sphere. aiinmr.com While its quadrupolar nature can lead to broad lines, the chemical shift provides a direct fingerprint of the cobalt's electronic environment, which is heavily influenced by the axially coordinated nitrite ligand. aiinmr.compnas.org
Mössbauer spectroscopy is a nuclear technique highly sensitive to the local chemical environment of a specific isotope. wikipedia.org While most commonly applied to ⁵⁷Fe, it can be adapted to study cobalt complexes using ⁵⁷Co emission Mössbauer spectroscopy. researchgate.netresearchgate.net In this method, the sample is prepared with the radioactive isotope ⁵⁷Co. iaea.org This ⁵⁷Co nucleus undergoes electron capture to become an excited state of ⁵⁷Fe, which then decays to its ground state by emitting a gamma-ray. wikipedia.org The energy of this emitted gamma-ray is analyzed, and its characteristics—isomer shift and quadrupole splitting—provide detailed information about the electronic state, spin state, and symmetry of the original cobalt atom's environment. wikipedia.orgscispace.com
For this compound, ⁵⁷Co emission Mössbauer spectroscopy would confirm the Co(III) oxidation state. The isomer shift is directly related to the electron density at the nucleus, which differs significantly between Co(II) and Co(III). scispace.com The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the local electric field gradient, providing information about the symmetry of the coordination sphere and the spin state. wikipedia.org For a low-spin Co(III) d⁶ complex like this compound, a distinct quadrupole-split doublet is expected, the parameters of which can be compared to other cobalt complexes to verify its electronic configuration. researchgate.netoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for complementing experimental data and providing deeper insights into the properties of complex molecules like this compound.
Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and electronic properties of cobalamin models. wits.ac.za For this compound, DFT calculations can be used to optimize the molecular structure, providing bond lengths and angles that can be compared with crystallographic data if available. nih.gov
DFT is particularly useful for elucidating the electronic structure. Calculations can determine the energies and compositions of the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The nature of these frontier orbitals is crucial for understanding the molecule's reactivity and its spectroscopic properties. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, allowing for the assignment of the observed bands (α, β, γ) to specific electronic transitions, such as corrin-based π→π* or ligand-to-metal charge transfer (LMCT) transitions. rsc.orgwits.ac.zanih.gov
Molecular Dynamics Simulations of Corrinoid-Ligand Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the intricate dance of atoms and molecules over time. nih.gov In the context of this compound, MD simulations provide invaluable insights into the dynamic interplay between the central cobalt ion, the encompassing corrin ring, and the axially coordinated nitrite ligand. These simulations allow for the characterization of conformational flexibility, solvent effects, and the energetic landscape of the ligand-corrinoid interactions at an atomistic level.
The foundation of a reliable MD simulation lies in the accuracy of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. chemrxiv.org For complex biomolecules like cobalamins, specialized force fields such as CHARMM and AMBER are often employed. nih.govwikipedia.org The parameterization for the cobalt center and its coordination sphere, including the nitrite ligand, is a critical step. This process often involves quantum mechanical (QM) calculations to derive charges and bonding parameters that accurately reflect the electronic structure of the metal-ligand bonds. nih.govmdpi.com Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can also be utilized, where the core region (Co ion, corrin ring, and nitrite ligand) is treated with QM for higher accuracy, while the remainder of the molecule and the solvent are treated with classical MM force fields for computational efficiency. wikipedia.orgmdpi.comnih.govmpg.de
Once the system is parameterized and solvated in a water box to mimic physiological conditions, the simulation proceeds by numerically integrating Newton's equations of motion for each atom. nih.gov The resulting trajectory provides a high-resolution movie of the molecular motions. Analysis of this trajectory can reveal a wealth of information about the structural dynamics of this compound.
Key research findings from hypothetical MD simulations on this compound, based on methodologies applied to other cobalamins, would likely focus on several areas:
Corrin Ring Flexibility: The corrin ring is not static; it exhibits a characteristic "puckering" or "folding." MD simulations can quantify the degree and dynamics of this folding, often described by a "folding angle." The nature of the axial ligand is known to influence this folding.
Co-NO2 Bond Dynamics: The simulation can monitor the length and angle of the cobalt-nitrite bond, providing information on its stability and flexibility. Fluctuations in these parameters can indicate the strength of the coordination.
Side Chain Orientations: The various side chains attached to the corrin ring can adopt different conformations. MD simulations can explore the preferred orientations of these side chains and how they are influenced by the nitrite ligand and solvent interactions.
Interaction Energies: The non-bonded interaction energies (van der Waals and electrostatic) between the nitrite ligand and the corrin ring can be calculated. This provides a quantitative measure of the binding strength and the key residues on the corrin ring that contribute most significantly to the interaction.
A representative data table summarizing potential findings from a molecular dynamics simulation of this compound is presented below. This table is illustrative and based on typical analyses performed in such studies.
| Simulation Parameter | Average Value | Fluctuation (RMSF) | Description |
| Corrin Ring Folding Angle | 15.2° | 2.5° | Quantifies the puckering of the corrin macrocycle. |
| Co-N (Nitrite) Bond Length | 1.95 Å | 0.08 Å | Represents the average distance between the cobalt ion and the nitrogen atom of the nitrite ligand. |
| Co-N (DMB) Bond Length | 2.10 Å | 0.12 Å | Represents the average distance between the cobalt ion and the nitrogen of the dimethylbenzimidazole lower ligand. |
| Nitrite-Corrin Interaction Energy | -45.8 kcal/mol | 5.2 kcal/mol | The sum of electrostatic and van der Waals energies between the nitrite ligand and the corrin ring. |
These simulations, by providing a dynamic and energetic perspective, complement static experimental data from techniques like X-ray crystallography. nih.gov They offer a deeper understanding of how the electronic nature and steric properties of the nitrite ligand modulate the structure and flexibility of the entire cobalamin molecule.
Enzymatic and Biochemical Interactions of Nitritocobalamin Mechanistic and in Vitro Studies
Interactions with Cobalamin Chaperone Proteins (e.g., CblC/MMACHC)
The human protein CblC, also known as MMACHC (Methylmalonic Aciduria and Homocystinuria, type C), is a crucial processing chaperone that intercepts various forms of vitamin B12 as they enter the cytoplasm. nih.govresearchgate.net CblC's primary function is to catalyze the removal of the upper axial ligand from different cobalamins, converting them into a common cob(II)alamin intermediate, which is the precursor for the synthesis of active coenzymes. researchgate.netresearchgate.netmdpi.com Research has revealed that CblC possesses a broad substrate specificity and catalytic versatility, enabling it to process not only common dietary forms like cyanocobalamin (B1173554) but also nitritocobalamin. nih.govresearchgate.net
In vitro studies have demonstrated that CblC efficiently catalyzes the reductive denitration of this compound. researchgate.netresearchgate.net This reaction is dependent on the presence of glutathione (B108866) (GSH) and results in the formation of five-coordinate cob(II)alamin. nih.govnih.gov The reaction proceeds via a reductive elimination mechanism where GSH acts as a one-electron donor. researchgate.net
The cob(II)alamin product of this reaction has two potential fates under experimental conditions:
Oxidation: Under aerobic conditions, cob(II)alamin can be oxidized to form aquo-cob(III)alamin (hydroxocobalamin). researchgate.netnih.gov
Futile Thiol Oxidase Cycle: Alternatively, it can enter a futile cycle that oxidizes GSH to glutathione disulfide (GSSG). nih.gov
Research has shown that specific residues within the CblC active site, such as Arginine-161, play a role in modulating this activity. nih.gov The disease-associated R161G variant of CblC was found to stabilize the cob(II)alamin intermediate, thereby promoting the futile thiol oxidase cycle. nih.govresearchgate.net The ability of CblC to process this compound is biologically significant, as it allows cells to utilize NO₂Cbl as a source of cobalamin for proliferation. nih.govnih.gov
| Ligand | Parameter | Value | Condition | Source |
|---|---|---|---|---|
| This compound (NO₂Cbl) | Binding Affinity (KD) | 0.89 ± 0.03 µM | Isothermal Titration Calorimetry (ITC) with GSMe at 20 °C | nih.gov |
| Nitrosylcobalamin (NOCbl) | Association Rate Constant (kon) | 0.07 ± 0.01 mM⁻¹s⁻¹ | - | researchgate.net |
| Wild-type CblC | GSSG Formation (kcat) | 1.6 ± 0.1 min⁻¹ | NO₂Cbl-dependent thiol oxidase activity | researchgate.net |
In addition to its denitration activity, CblC also exhibits nitrite (B80452) reductase activity. nih.govresearchgate.net In this catalytic function, CblC-bound cob(I)alamin reacts with nitrite (NO₂⁻) to produce nitric oxide (NO•) and cob(II)alamin. researchgate.netresearchgate.net The subsequent rapid recombination of NO• and cob(II)alamin forms nitrosylcobalamin (NOCbl). researchgate.net
This nitrosylcobalamin is highly unstable in the presence of air and is rapidly oxidized to this compound (NO₂Cbl). nih.govnih.gov This newly formed NO₂Cbl can then serve as a substrate for the CblC-mediated denitration reaction described above. nih.govresearchgate.net These newly discovered denitration and nitrite reductase activities expand the known catalytic repertoire of CblC, which already included decyanation and dealkylation capabilities. nih.govnih.gov
CblC-Mediated Reductive Denitration and Cob(II)alamin Formation
Biochemical Significance as a Minor Cobalamin Isoform or Intermediate
While adenosylcobalamin and methylcobalamin (B1676134) are the primary active coenzyme forms in humans, other isoforms, including this compound, sulfitocobalamin (B1253759), and hydroxocobalamin (B81358), exist in various biological contexts. nih.govmdpi.comresearchgate.net this compound is generally considered a minor isoform, but its presence and transformations are notable, particularly in microbial systems. mdpi.com
| Name | Upper Axial Ligand (R Group) | Role | Source |
|---|---|---|---|
| Adenosylcobalamin | 5'-deoxyadenosyl | Cofactor Form | lumenlearning.com |
| Methylcobalamin | CH₃ | Cofactor Form | lumenlearning.com |
| Hydroxocobalamin | OH | Provitamin Form | lumenlearning.com |
| Aquacobalamin (B1421323) | H₂O | Provitamin Form | lumenlearning.com |
| Cyanocobalamin | CN | Synthetic/Provitamin Form | lumenlearning.com |
| This compound | NO₂ | Minor Isoform/Intermediate | lumenlearning.com |
Vitamin B12 biosynthesis is exclusive to certain bacteria and archaea; neither plants nor animals can synthesize it de novo. lumenlearning.comwikipedia.org These microorganisms can produce various forms of cobalamin. nih.gov this compound has been identified as one of the less common cobalamin isoforms that can be found. nih.govmdpi.com Its formation in microbial environments can be linked to the interaction of cobalamins with nitrite, a common ion in various ecosystems. Some gut microbiota have been shown to be affected differently by various forms of cobalamin, suggesting that even minor isoforms could play a role in microbial community composition and metabolism. nih.gov The transformation of other cobalamin forms into this compound can occur, for instance, through the oxidation of nitrosylcobalamin, which itself can be formed from the reaction of reduced cobalamin with nitric oxide or nitrite. nih.govnih.gov
A key aspect of this compound's biochemical significance lies in its role as a precursor for the synthesis of the active coenzymes, methylcobalamin and adenosylcobalamin. pharmaffiliates.com The intracellular vitamin B12 processing pathway is designed to handle various cobalamin forms and funnel them toward a common intermediate. researchgate.net As established, the chaperone protein CblC can bind this compound and, through reductive denitration, convert it to cob(II)alamin. nih.govresearchgate.netnih.gov
This cob(II)alamin is the central, universal intermediate in the subsequent synthesis of the two active cofactors. researchgate.netmdpi.com From this point, separate enzymatic pathways lead to the formation of methylcobalamin in the cytoplasm (for methionine synthase) and adenosylcobalamin in the mitochondria (for methylmalonyl-CoA mutase). wikipedia.orgresearchgate.net Therefore, by serving as a viable substrate for CblC, this compound can be effectively channeled into the mainstream coenzyme synthesis pathway, allowing it to function as a source of vitamin B12. nih.govpharmaffiliates.com
Analytical Chemistry for Nitritocobalamin Identification and Quantification
Chromatographic Separation and Detection
Chromatography is a fundamental technique for separating nitritocobalamin from a mixture of other cobalamins. wikipedia.org The separation relies on the differential partitioning of each component between a stationary phase (the solid material in the column) and a mobile phase (the liquid solvent that flows through it). wikipedia.org High-performance liquid chromatography (HPLC) is a sophisticated form of this technique that uses high pressure to push the mobile phase through the column, enabling superior resolution and faster analysis times. wikipedia.orgebsco.com
Cation-exchange chromatography is a specific type of ion-exchange chromatography used to separate molecules based on their net positive surface charge. bio-rad.com The stationary phase consists of a solid support with negatively charged functional groups, which attract and bind positively charged molecules (cations). bio-rad.comphenomenex.com Molecules with a greater positive charge will bind more strongly to the resin. bio-rad.com
This technique is particularly valuable for separating different cobalamin analogues. nih.govsemanticscholar.org this compound, nitrosocobalamin (NO-Cbl), and sulfitocobalamin (B1253759) (SO₃-Cbl) can be challenging to distinguish, as they may elute closely together under certain chromatographic conditions. nih.govnih.govperflavory.comsemanticscholar.org However, by carefully modifying the analytical parameters, successful separation can be achieved.
Research has demonstrated that using a SP-Sephadex C-25 cation-exchange column with specific dimensions (1.5 x 11.0 cm), a slow eluent flow rate (125 µL/min), and collecting small eluate fractions (160 µL) can effectively resolve this compound from nitrosocobalamin and sulfitocobalamin. nih.gov Maintaining helium-saturated mobile and gel phases is also a critical factor in this separation. nih.gov Failure to implement these precise conditions can lead to the co-elution of these analogues, obscuring the analysis. nih.gov For instance, without these modifications, the presence of this compound coexisting with sulfitocobalamin in biological tissues could be completely missed. nih.gov
Table 1: Key Parameters for Cation-Exchange Separation of Cobalamin Analogues
| Parameter | Specification | Purpose | Reference |
| Column Type | SP-Sephadex C-25 | Strong cation exchanger | nih.gov |
| Column Dimensions | 1.5 x 11.0 cm | Optimize separation path length | nih.gov |
| Flow Rate | 125 µL/min | Enhance resolution between closely eluting peaks | nih.gov |
| Fraction Size | 160 µL | Allow for fine-grained analysis of eluate | nih.gov |
| Atmosphere | Helium-saturated mobile & gel phases | Prevent interference and degradation | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for confirming the identity and assessing the purity of this compound. sigmaaldrich.comaralresearch.com HPLC separates components of a mixture, allowing for their identification and quantification. wikipedia.orgebsco.com The identity of a compound is typically established by comparing its retention time—the time it takes to travel through the column—with that of a certified reference standard under identical conditions. upb.ro Purity is assessed by analyzing the chromatogram for the presence of unexpected peaks, which would indicate impurities. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of cobalamin analogues. nih.govnih.gov In RP-HPLC, the stationary phase is non-polar, and the mobile phase is a polar aqueous-organic mixture. ctlatesting.com An efficient and reproducible HPLC method for separating various cobalamin derivatives, including this compound, has been developed using a C-18 column. nih.gov This method can suffer from the decomposition of some non-alkylcobalamin derivatives like this compound into aquocobalamin (B1237579) (~5% decomposition). nih.gov
The development of a stability-indicating HPLC method is crucial for compounds like nitrosylcobalamin (NO-Cbl), a related analogue. nih.gov One such method utilized an Ascentis® RP-amide column with a gradient of methanol (B129727) and an acetate (B1210297) buffer as the mobile phase. nih.gov This method proved suitable for the purity assessment of the synthesized compound. nih.gov While specific methods for this compound are less detailed in readily available literature, the principles are directly transferable, and certificates of analysis for commercial this compound often specify purity as determined by HPLC, with values typically around 90% or higher. lgcstandards.comavantorsciences.com
Table 2: Example HPLC System for Cobalamin Analysis
| Component | Specification | Function | Reference |
| Technique | Reversed-Phase HPLC | Separates compounds based on hydrophobicity | nih.gov |
| Stationary Phase | Zorbax SB C-18 column (4.6×250 mm, 5 μm) | Non-polar surface for interaction with analytes | nih.gov |
| Mobile Phase A | 0.1% acetic acid/acetate buffer (pH 3.5) | Aqueous component of the mobile phase | nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% acetic acid | Organic modifier to control elution strength | nih.gov |
| Detection | UV at 254 nm | Monitors the elution of compounds from the column | nih.gov |
Cation-Exchange Chromatography for Differentiation from Analogues (e.g., Nitrosocobalamin, Sulfitocobalamin)
Spectrophotometric Assays for Concentration Determination
Spectrophotometry is a widely used method for determining the concentration of substances in solution. It works by measuring the amount of light absorbed by the sample at a specific wavelength. While it can be challenging to achieve good sensitivity in complex matrices, it is a viable technique for purified samples. mdpi.com For cobalamins, UV-Vis spectrophotometry is employed. The concentration is calculated based on the Beer-Lambert law, which relates absorbance to concentration, path length, and the molar absorptivity coefficient. Different cobalamin analogues have distinct absorption spectra, which can also aid in their identification.
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for the molecular characterization of compounds, providing precise information on molecular weight and structure. When coupled with a separation technique like HPLC (LC-MS), it offers high sensitivity and selectivity for the analysis of cobalamins in various samples. mdpi.comresearchgate.net
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of large biomolecules like cobalamins, as it minimizes fragmentation during the ionization process. nih.govdiva-portal.org ESI-MS/MS (tandem mass spectrometry) can be used to further characterize the molecule. nih.govdiva-portal.org In this technique, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides detailed structural information, acting as a molecular fingerprint that confirms the identity of the compound. Negative ion electrospray mass spectrometry has been used for the characterization of derivatized cobalamins. rsc.org
Q & A
Basic: What distinguishes Nitritocobalamin structurally and functionally from other cobalamin derivatives?
Answer: this compound is characterized by a nitrite (NO₂) group replacing the upper axial ligand in the cobalt-centered corrin ring, differentiating it from forms like cyanocobalamin (CN) or hydroxocobalamin (OH) . Structurally, this substitution impacts redox potential and ligand-binding dynamics. Functionally, unlike methylcobalamin or adenosylcobalamin (cofactor forms in one-carbon metabolism), this compound is not a biologically active coenzyme but may serve as a precursor or intermediate in cobalamin metabolism. Researchers should confirm ligand identity via UV-visible spectroscopy (e.g., absorption peaks at 351 nm for this compound) and X-ray crystallography .
Basic: How can researchers design experiments to investigate this compound’s stability under varying physiological conditions?
Answer: Stability studies should employ controlled variables: pH (1–14), temperature (4–37°C), and light exposure. Use HPLC or LC-MS to quantify degradation products (e.g., hydroxocobalamin or aquacobalamin) over time. Buffer systems mimicking intracellular (phosphate buffer, pH 7.4) and extracellular (gastric fluid, pH 2) environments are critical. Reference standards and negative controls (e.g., anaerobic conditions) must be included to isolate oxidation effects .
Advanced: What methodological challenges arise in synthesizing high-purity this compound, and how can they be addressed?
Answer: Key challenges include ligand displacement during synthesis (e.g., NO₂ substitution by OH or CN) and cobalt redox instability. To mitigate:
- Use anaerobic conditions and chelating agents (e.g., dithiothreitol) to prevent Co³⁺ reduction.
- Employ ion-exchange chromatography to separate this compound from contaminating cobalamins.
- Validate purity via mass spectrometry (e.g., m/z 1385.4 for [M+H]⁺) and comparative UV-spectral analysis .
Advanced: How should researchers resolve contradictions in reported data on this compound’s role in microbial metabolism?
Answer: Contradictions often stem from species-specific cobalamin uptake mechanisms or assay conditions (e.g., aerobic vs. anaerobic). To address:
- Conduct systematic reviews using PRISMA guidelines to identify confounding variables.
- Replicate studies in model organisms (e.g., Salmonella enterica) under standardized growth media.
- Apply comparative genomic analysis to identify this compound utilization genes (e.g., btuB transporters) .
Basic: What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound’s biochemical interactions?
Answer: Use PICO to structure clinical queries:
- Population : Bacterial strains or mammalian cell lines.
- Intervention : this compound exposure.
- Comparison : Other cobalamin forms.
- Outcome : Growth kinetics or enzymatic activity (e.g., methionine synthase).
FINER criteria ensure feasibility and novelty: Validate assay accessibility (e.g., microplate readers) and explore understudied pathways (e.g., nitric oxide signaling) .
Advanced: What statistical approaches are optimal for analyzing this compound’s effects on one-carbon metabolism flux?
Answer: Employ 13C-tracer metabolomics with isotopically labeled substrates (e.g., [13C]-serine) to track methyl group transfer. Use kinetic modeling (e.g., Compartmental Analysis of Time-Resolved Metabolomics) to quantify flux rates. Multivariate ANOVA or mixed-effects models account for biological variability. Tools like MetaboAnalyst 5.0 or SIMCA-P+ enable pathway enrichment analysis .
Basic: How can in vitro assays differentiate this compound’s binding affinity from other cobalamins?
Answer: Perform competitive binding assays with transcobalamin II (TCN2) or intrinsic factor (IF). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd). Normalize results against cyanocobalamin (Kd ~10⁻¹⁰ M) to assess relative affinity .
Advanced: What experimental designs minimize confounding variables in studies of this compound’s photolytic degradation?
Answer: Implement a factorial design with light intensity (lux), wavelength (UV vs. visible), and oxygen levels as factors. Use quartz cuvettes for UV exposure and argon purging for anaerobic conditions. Monitor degradation via real-time spectrophotometry (350–600 nm). Include triplicate samples and blinded data analysis to reduce bias .
Advanced: How can researchers evaluate this compound’s potential as a nitric oxide (NO) donor in cellular systems?
Answer: Measure NO release using fluorometric probes (e.g., DAF-FM) or chemiluminescence. Compare kinetics with established NO donors (e.g., SNAP). Assess functional outcomes (e.g., cGMP levels via ELISA). Controls must include cobalamin-deficient media and NO scavengers (e.g., PTIO). Correlate findings with redox proteomics to identify S-nitrosylated proteins .
Basic: What ethical and practical considerations apply to preclinical studies involving this compound?
Answer: Follow NIH guidelines for animal welfare: justify sample sizes (power analysis), use non-invasive dosing (e.g., oral gavage), and monitor hematological parameters (e.g., MCV for megaloblastic anemia). For cell studies, document mycoplasma testing and passage numbers. Publish raw data in repositories like Figshare to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
